N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

Description

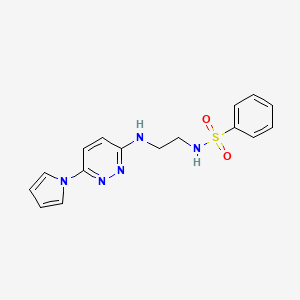

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a pyridazine-derived sulfonamide compound characterized by a pyrrole substituent at the 6-position of the pyridazine ring and a benzenesulfonamide group linked via an ethylamino chain. This structure combines aromatic heterocycles (pyridazine and pyrrole) with a sulfonamide moiety, a feature common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c22-24(23,14-6-2-1-3-7-14)18-11-10-17-15-8-9-16(20-19-15)21-12-4-5-13-21/h1-9,12-13,18H,10-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGWSNRTDPLCBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.

Mode of Action

It is known that compounds with a similar pyrrolopyrazine scaffold interact with their targets to exhibit various biological activities.

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring, a pyridazine moiety, and a benzenesulfonamide group, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 342.41 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets.

The biological activity of this compound is attributed to its ability to interact with specific enzymes or receptors. The pyridazine and pyrrole components may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory processes.

- Receptor Modulation: It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown promising results against various cancer cell lines, including:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 (Liver Cancer) | 10.5 |

| Compound B | HeLa (Cervical Cancer) | 15.3 |

| Compound C | MCF-7 (Breast Cancer) | 12.7 |

These compounds often induce apoptosis in cancer cells through mechanisms such as the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Studies indicate that it may inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in cell cultures .

Key Findings:

- Inhibition of TNF-alpha release in macrophages.

- Reduction in inflammatory markers in animal models.

Case Studies

-

Study on Anticancer Effects:

A recent study evaluated the effects of a related compound on liver cancer cells (HepG2). Results indicated that treatment led to significant cell death at concentrations as low as 10 µM, suggesting strong anticancer properties. -

Investigation of Anti-inflammatory Mechanisms:

In vitro assays demonstrated that the compound significantly reduced LPS-induced inflammation in BV2 microglial cells, highlighting its potential for treating neuroinflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its hybrid architecture. Below is a comparative analysis with two closely related compounds from the evidence:

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzenesulfonamide (CAS 1421496-45-8)

- Molecular Formula : C₁₆H₁₆ClN₅O₂S

- Key Features: Chlorine substituent on the benzene ring (position 2). Molecular weight: 377.8 g/mol. No reported density, melting point, or solubility data .

- Increased molecular weight (vs. 363.4 g/mol for the target compound) may affect pharmacokinetic properties like membrane permeability.

N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine

- Molecular Formula : C₁₃H₁₁N₅

- Key Features :

- Comparison :

- The absence of a sulfonamide group reduces polarity, likely decreasing solubility in aqueous media compared to the target compound.

- Pyrazole’s hydrogen-bonding capability may confer distinct interaction profiles in biological systems.

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Accessibility : The target compound and its 2-chloro analog are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, as inferred from analogous protocols in and .

- Bioactivity Hypotheses :

- The sulfonamide group may mimic ATP-binding motifs in kinases, a common strategy in kinase inhibitors (e.g., imatinib analogs).

- The pyrrole ring could engage in hydrophobic interactions, as seen in COX-2 inhibitors like celecoxib.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)benzenesulfonamide, and how can reaction yields be optimized?

- Methodology : A multi-step synthesis approach is typically employed. For example, coupling reactions involving sulfonamide intermediates with pyridazine derivatives can be optimized using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dimethyl sulfoxide (DMSO) under nitrogen atmosphere. Reaction parameters such as temperature (e.g., 20°C for 20–24 hours) and stoichiometric ratios (e.g., 1:1.2 molar ratio of reactants) are critical for yield optimization .

- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (e.g., silica gel, ethyl acetate/petroleum ether) and confirm purity using NMR and high-resolution mass spectrometry (HRMS).

Q. Which crystallographic software tools are most suitable for resolving the crystal structure of this compound?

- Tools : Use SHELX programs (e.g., SHELXL for refinement and SHELXD for structure solution) for small-molecule crystallography. Complementary tools include WinGX for data integration and ORTEP-3 for graphical representation of thermal ellipsoids .

- Workflow : Collect diffraction data (e.g., using a Bruker D8 Venture diffractometer), solve the structure via direct methods, and refine anisotropically. Cross-validate results with PLATON to check for missed symmetry or twinning .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Safety Protocols : Follow GHS guidelines (where applicable). Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Store in airtight containers at 2–8°C, protected from light and moisture .

- Decomposition Risks : Avoid high temperatures (>100°C) to prevent decomposition into toxic fumes (e.g., sulfur oxides). Use CO₂ or dry powder extinguishers for fire emergencies .

Advanced Research Questions

Q. What strategies are effective in analyzing contradictory crystallographic data (e.g., unresolved electron density or thermal motion artifacts)?

- Resolution : Apply twin refinement in SHELXL for twinned datasets. For unresolved electron density, use Fourier difference maps and occupancy refinement for disordered regions. Validate hydrogen bonding and π-π stacking interactions with Mercury software .

- Case Study : In a related pyridazine derivative, disorder in the pyrrole ring was resolved by partitioning occupancy between two orientations and refining with restraints .

Q. How can in vitro biological activity assays (e.g., enzyme inhibition or cellular uptake) be designed for this compound?

- Assay Design : For enzyme inhibition, use recombinant target proteins (e.g., kinases) in fluorescence-based assays. For cellular uptake studies (e.g., glucose uptake in hepatocytes), employ radiolabeled or fluorescently tagged analogs. Dose-response curves (e.g., 1–100 µM) and controls (e.g., wild-type vs. knockout cells) are essential .

- Data Interpretation : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Cross-validate with molecular docking (AutoDock Vina) to correlate activity with structural features like sulfonamide hydrogen bonding .

Q. What computational methods are recommended for studying structure-activity relationships (SAR) of this compound?

- Approach : Perform DFT calculations (Gaussian 09) to optimize geometry and compute electrostatic potential maps. Use molecular dynamics (GROMACS) to simulate ligand-receptor interactions over 100-ns trajectories.

- Validation : Compare computed binding energies (MM-PBSA) with experimental IC₅₀ values. Highlight critical residues (e.g., sulfonamide interactions with catalytic lysine in enzymes) .

Q. How can researchers address discrepancies between theoretical and experimental NMR chemical shifts?

- Troubleshooting : Re-optimize DFT calculations (B3LYP/6-311+G(d,p)) with solvent effects (PCM model for DMSO). Assign experimental shifts via 2D NMR (HSQC, HMBC) to resolve overlapping signals.

- Example : In a benzenesulfonamide analog, deviations >0.5 ppm for aromatic protons were traced to solvent-induced conformational changes, resolved by including explicit solvent molecules in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.